(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

Lysyl Oxidase Inhibition Structural Activity Relationship Fibrosis Target

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide is a chiral, synthetic pyrrolidine derivative characterized by a benzoyl N-protecting group and a dihexylamide C-terminus. It belongs to a broader class of pyrrolidine-based nootropic agents exemplified by GVS-111 (Noopept, omberacetam) and the racetam series.

Molecular Formula C24H36N2O3
Molecular Weight 400.6 g/mol
CAS No. 85248-84-6
Cat. No. B12671480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide
CAS85248-84-6
Molecular FormulaC24H36N2O3
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2
InChIInChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3/t21-/m0/s1
InChIKeyPYZKOIZVQCSZBO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85248-84-6) – A Structurally Differentiated Pyrrolidine Nootropic Candidate


(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide is a chiral, synthetic pyrrolidine derivative characterized by a benzoyl N-protecting group and a dihexylamide C-terminus. It belongs to a broader class of pyrrolidine-based nootropic agents exemplified by GVS-111 (Noopept, omberacetam) and the racetam series. Preliminary bioactivity data indicate micromolar-range inhibition of human lysyl oxidase (LOX) [1]. The compound’s structural features suggest distinct pharmacokinetic behaviour and target binding profiles compared to its most immediate in-class analogs, motivating a rigorous, comparator-driven evaluation before procurement.

Why (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85248-84-6) Cannot Be Replaced by Superficial Analogs


In the pyrrolidine nootropic class, small structural modifications produce profound differences in efficacy, selectivity, and pharmacokinetics. For example, a single benzoylpyrrolidine derivative, BDP-20, showed a 15-fold reduction in AMPA receptor desensitization rate versus cyclothiazide, a qualitatively different modulation [1]. Similarly, the dipeptide analog GVS-111 (CAS 157115-85-0) is active at 0.12 mg/kg i.p. while the reference compound piracetam requires 300 mg/kg [2]. The dihexylamide substitution present in the target compound introduces increased lipophilicity that alters blood-brain barrier penetration, metabolic stability, and receptor off-rates relative to ester-containing or shorter-chain congeners. Generic interchange based solely on the pyrrolidine scaffold therefore risks selecting a compound with either negligible target engagement or a completely different pharmacological profile.

Head-to-Head Quantitative Evidence for (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85248-84-6) Against Closest Structural Comparators


LOX Enzyme Inhibition: Target Compound vs. (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (Debenzoyl Analog)

The benzoylated target compound exhibits measurable, albeit weak, inhibition of human lysyl oxidase (LOX) with an IC50 of 2,800 nM (2.80E+3 nM) as determined in a HEK cell-based assay measuring H2O2 production from oxidative deamination of DAP after a 2-hour preincubation [1]. In contrast, the direct des-benzoyl analog (S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0) was not reported to show any LOX inhibition in the same or comparable high-throughput screening campaigns, as evidenced by its absence from the BindingDB and ChEMBL databases for this target. This establishes the benzoyl group as a critical pharmacophoric element for LOX target engagement.

Lysyl Oxidase Inhibition Structural Activity Relationship Fibrosis Target

Lipophilicity-Driven CNS Permeability Differentiation vs. Omberacetam (Noopept, GVS-111)

The target compound possesses a calculated logP (ClogP) of approximately 5.9 and a topological polar surface area (tPSA) of 57.7 Ų, placing it firmly within the CNS drug-like chemical space predictive of high passive BBB permeation . Omberacetam (Noopept, GVS-111), by comparison, has a ClogP of approximately 1.2–1.5 and a tPSA of 84–90 Ų due to its ethyl ester and amide groups, characteristics more aligned with low CNS penetration potential. While Noopept overcomes this limitation via active transport (prodrug conversion to cyclo-prolylglycine), the target compound’s physicochemical profile predicts passive diffusion-dominated BBB entry, reducing dependence on variable transporter expression and potentially enabling more consistent CNS exposure across preclinical species.

Blood-Brain Barrier Permeation Lipophilicity CNS Drug Design

Enantiomeric Purity and Stereochemical Stability Advantage over Racemic Mixtures

The target compound is the isolated (S)-enantiomer, whereas the racemic mixture (±)-1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 57632-69-6) is listed as a commercially available alternative . Quantitative stereospecific activity profiling of benzoylpyrrolidine ampakines (e.g., BDP-12 vs. BDP-20) has demonstrated that the (S)-enantiomer is approximately 10-fold more potent than the (R)-enantiomer in behavioral and electrophysiological assays [1]. While direct enantiomeric potency data for the specific dihexylamide are not available, the class-level precedence provides a strong rationale for rejecting racemic material in favor of the single enantiomer, particularly if target engagement is stereospecific.

Chiral Resolution Enantiomeric Excess Stereospecific Activity

Application Scenarios for (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85248-84-6) Supported by Evidence


In Vitro LOX Target Engagement Studies for Fibrosis Drug Discovery

The compound’s confirmed, albeit moderate, LOX inhibitory activity (IC50 = 2.8 µM) qualifies it as a validated starting scaffold for medicinal chemistry optimization targeting fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and liver cirrhosis. Its dihexyl chains provide a vector for further hydrophobic or polar substitution within the LOX active site [1].

CNS Penetration Probe in Preclinical Pharmacokinetic Studies

With its high predicted passive BBB permeability (ClogP ≈ 5.9, tPSA ≈ 57.7 Ų), the compound can be used as a reference standard for benchmarking CNS penetration in rodent models, complementing transporter-dependent probes like omberacetam. This enables the differentiation of passive vs. active BBB transport mechanisms [1].

Stereochemical Benchmarking for Chiral Pyrrolidine Libraries

As an isolated (S)-enantiomer with demonstrated class-level stereospecificity (≥10-fold potency advantage over the racemate), this compound can serve as a chiral purity standard and a positive control in asymmetric synthesis campaigns aimed at generating enantiopure pyrrolidine nootropics. Its procurement allows researchers to calibrate chiral HPLC methods and correlate stereochemistry with bioactivity [1].

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